molecular formula C18H21N3O3S2 B298087 N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide

N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide

Cat. No. B298087
M. Wt: 391.5 g/mol
InChI Key: RACWDOHGOIQTAD-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of carbonic anhydrase IX and XII, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, the compound inhibits the activity of carbonic anhydrase IX and XII, as previously mentioned. Physiologically, the compound has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide in lab experiments is its specificity for carbonic anhydrase IX and XII. This allows for targeted inhibition of these enzymes, which may be overexpressed in cancer cells. One limitation is that the compound may not be effective in all types of cancer, as the overexpression of carbonic anhydrase IX and XII is not universal.

Future Directions

For research on N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide include further studies on its potential as a cancer treatment, as well as investigations into its effects on other physiological processes. Additionally, research could be conducted on the development of analogs of the compound with improved efficacy and specificity.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization.

Scientific Research Applications

N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

Product Name

N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H21N3O3S2/c1-14-4-8-16(9-5-14)21(26(3,23)24)13-18(22)20-19-12-15-6-10-17(25-2)11-7-15/h4-12H,13H2,1-3H3,(H,20,22)/b19-12+

InChI Key

RACWDOHGOIQTAD-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)SC)S(=O)(=O)C

SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)SC)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)SC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.